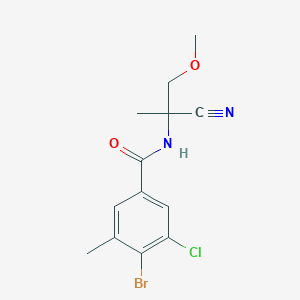
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide is a chemical compound with the molecular formula C15H17BrClN2O2. It is commonly referred to as BCI or 4-BCI. BCI is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
BCI binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of phosphate groups to target proteins. CK2 is involved in the phosphorylation of many target proteins, including transcription factors, signaling molecules, and cell cycle regulators. Inhibition of CK2 activity by BCI leads to the disruption of these signaling pathways and the induction of cell death. BCI has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor xenografts in animal models.
Biochemical and Physiological Effects
BCI has been shown to have a variety of biochemical and physiological effects. In cancer cells, BCI induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. BCI has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and other proteins involved in cell motility. In addition, BCI has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BCI has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which allows for the specific targeting of this kinase in cellular assays. BCI has also been shown to be effective in vivo, making it a useful tool for investigating the role of CK2 in animal models. However, BCI has some limitations as well. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, BCI has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on BCI. One area of interest is the development of new CK2 inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of CK2 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CK2 has been shown to be involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of CK2 activity by BCI or other CK2 inhibitors may have therapeutic potential in these diseases. Finally, the use of BCI as a potential therapeutic agent in cancer and inflammatory diseases should be further investigated.
Méthodes De Synthèse
The synthesis of BCI involves several steps, starting with the reaction of 4-bromo-3-chloroaniline with 2-methoxy-1-methylethylamine to form the intermediate 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)aniline. This intermediate is then reacted with 5-methylisatoic anhydride in the presence of a base to form the final product, 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide. The synthesis of BCI has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
BCI has been widely used as a research tool to study the role of CK2 in various cellular processes. CK2 is a highly conserved serine/threonine kinase that is involved in the regulation of many signaling pathways. BCI has been shown to inhibit CK2 activity both in vitro and in vivo, and has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases. BCI has also been used to study the mechanism of action of CK2 inhibitors and to develop new CK2 inhibitors with improved potency and selectivity.
Propriétés
IUPAC Name |
4-bromo-3-chloro-N-(2-cyano-1-methoxypropan-2-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-8-4-9(5-10(15)11(8)14)12(18)17-13(2,6-16)7-19-3/h4-5H,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDIDMDGOUQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide](/img/structure/B2443234.png)
![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)
![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)


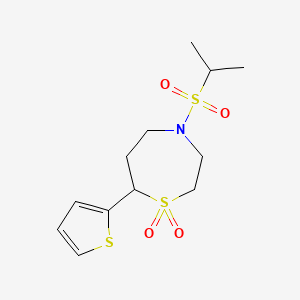
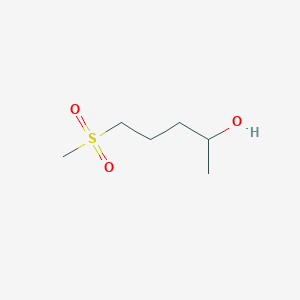
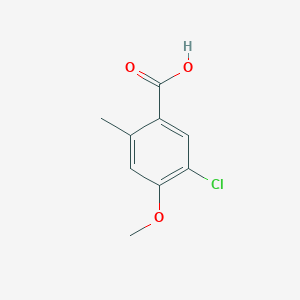
![2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2443247.png)
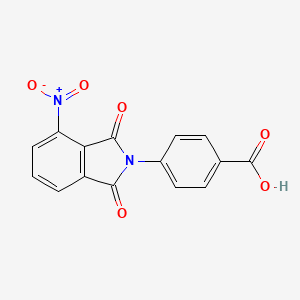
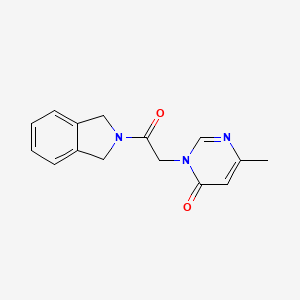
![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)
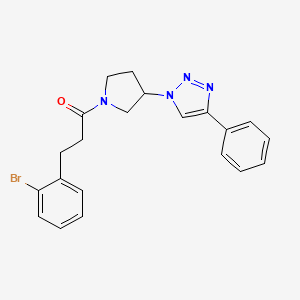
![2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2443257.png)